

An In-depth Technical Guide on the Physicochemical Properties of Lenalidomide Nonanedioic Acid

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Compound of Interest

Compound Name: *Lenalidomide nonanedioic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of lenalidomide and nonanedioic acid (commonly known as azelaic acid). Special focus is given to the potential formation of a **lenalidomide nonanedioic acid** cocrystal, a subject of interest in the development of Proteolysis-Targeting Chimeras (PROTACs), where this conjugate can serve as a key intermediate.^[1] This document outlines the individual properties of the active pharmaceutical ingredient (API) and the coformer, details relevant experimental protocols for cocrystal synthesis and characterization, and illustrates the underlying biological pathways.

Physicochemical Properties of Core Components

A thorough understanding of the individual components is crucial for the successful design and development of a cocrystal. The following tables summarize the key physicochemical properties of lenalidomide and nonanedioic acid.

Table 1: Physicochemical Properties of Lenalidomide

Property	Value
Molecular Formula	C ₁₃ H ₁₃ N ₃ O ₃
Molecular Weight	259.26 g/mol
Melting Point	265-270 °C
Solubility	- In water: < 1.5 mg/mL- In 0.1N HCl: 18 mg/mL- In less acidic buffers: ~0.4-0.5 mg/mL- In DMSO: ≥50 mg/mL
pKa	Not specified in provided results
LogP	1.57 at 25°C
Appearance	Off-white to pale-yellow solid

Table 2: Physicochemical Properties of Nonanedioic Acid (Azelaic Acid)

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₄
Molecular Weight	188.22 g/mol [2]
Melting Point	106.5-111 °C[2][3]
Boiling Point	286 °C at 100 mm Hg[4][5]
Solubility in water	~2.4 g/L at 20 °C[2][5]
pKa	pKa1: 4.55, pKa2: 5.50[2]
LogP	~1.22[2]
Appearance	White, odorless crystalline powder[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of a potential lenalidomide-nonanedioic acid cocrystal, based on established techniques for pharmaceutical cocrystals.[6][7]

2.1.1 Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is an efficient mechanochemical method for cocrystal screening and synthesis.^{[6][8][9]}

- Materials: Lenalidomide, Nonanedioic Acid, grinding solvent (e.g., methanol, ethanol, or water).
- Procedure:
 - Mix equimolar amounts of lenalidomide and nonanedioic acid in an agate mortar.
 - Add a minimal amount of the selected grinding solvent dropwise to the powder mixture. The solvent acts as a catalyst to facilitate molecular diffusion.^[6]
 - Grind the mixture vigorously with a pestle for a specified period, typically 20-30 minutes.^[8]
 - Collect the resulting powder and dry it under vacuum to remove any residual solvent.
 - The formation of the cocrystal is then confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD).

2.1.2 Slurry CocrySTALLIZATION

Slurry cocrySTALLIZATION is a solution-mediated transformation method that is particularly useful when the components have different solubilities.^{[10][11][12]}

- Materials: Lenalidomide, Nonanedioic Acid, a solvent in which both components have limited but sufficient solubility.
- Procedure:
 - Create a slurry by suspending an excess of both lenalidomide and nonanedioic acid in the chosen solvent in a sealed vial.
 - Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.

- During this time, the less stable forms (the individual components) will dissolve and the more stable cocrystal will precipitate.[10]
- After the equilibration period, filter the solid from the slurry and wash it with a small amount of fresh solvent.
- Dry the solid product and analyze it to confirm cocrystal formation.

2.2.1 Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying new crystalline phases.[13][14][15][16][17]

- Purpose: To confirm the formation of a new crystalline phase distinct from the starting materials.
- Methodology:
 - A small amount of the powdered sample is gently packed into a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam.
 - The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
 - The resulting diffraction pattern is a fingerprint of the crystalline solid. A new pattern, different from those of lenalidomide and nonanedioic acid, indicates the formation of a cocrystal.[16]

2.2.2 Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties and stability of the material.[18][19][20][21][22]

- Purpose: To determine the melting point, heat of fusion, and thermal stability of the cocrystal.
- DSC Methodology:

- A small, weighed amount of the sample is placed in an aluminum pan and sealed.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
[21]
- The difference in heat flow between the sample and a reference pan is measured as a function of temperature. An endothermic peak indicates a melting event. The melting point of the cocrystal is expected to be different from that of the individual components.[21]
- TGA Methodology:
 - A small, weighed amount of the sample is placed in a TGA pan.
 - The sample is heated at a constant rate in a controlled atmosphere.
 - The change in mass of the sample is recorded as a function of temperature. This can indicate the loss of solvent or decomposition of the material.

2.2.3 Intrinsic Dissolution Rate (IDR) Studies

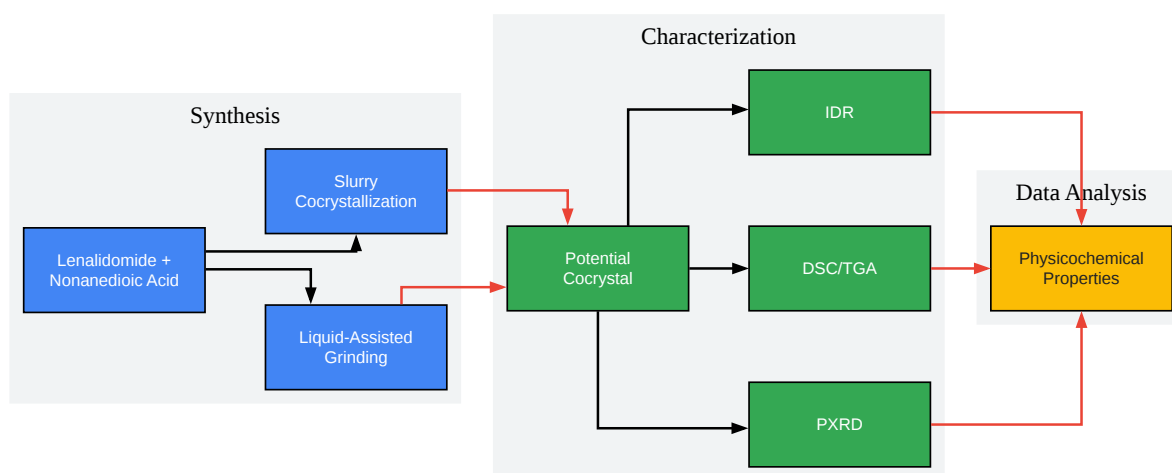
IDR studies are used to evaluate the dissolution characteristics of a new solid form.[23][24][25]

- Purpose: To compare the dissolution rate of the cocrystal to that of the parent API.
- Methodology:
 - A compact of the material with a known surface area is prepared by compressing the powder in a die.
 - The die is placed in a dissolution apparatus containing a suitable dissolution medium (e.g., phosphate buffer pH 6.8) maintained at a constant temperature (e.g., 37 °C) and stirring rate.[23][26]
 - Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved drug using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

- The intrinsic dissolution rate is calculated from the slope of the cumulative amount of drug dissolved per unit area versus time. An enhanced IDR for the cocrystal compared to the API suggests improved solubility characteristics.

Mandatory Visualizations

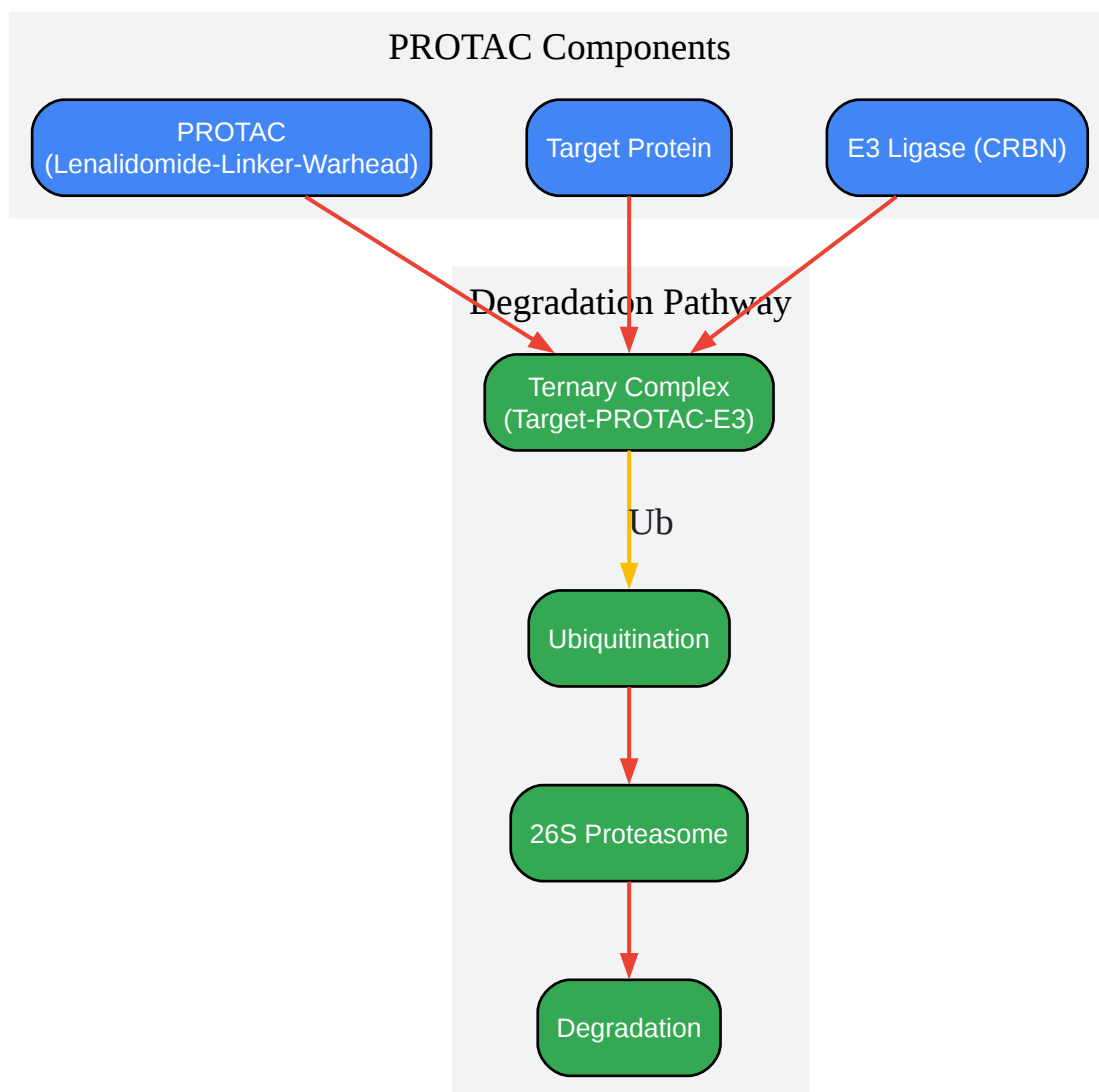
The following diagram illustrates a typical workflow for the synthesis and characterization of a lenalidomide-nonanedioic acid cocrystal.



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Caption: Experimental workflow for cocrystal synthesis and characterization.

Lenalidomide functions as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[27][28][29][30] In the context of a PROTAC, the lenalidomide moiety serves as the E3 ligase ligand, while the nonanedioic acid can act as a linker to a warhead that binds to a target protein.[1][31] The PROTAC molecule thereby brings the target protein into proximity with the E3 ligase, hijacking the cell's natural protein disposal system.[32][33][34][35][36]



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